5-(2-(N,N-Dimethylamino)ethoxy)carvacrol p-bromobenzylate hydrochloride
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Overview
Description
2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride is a chemical compound with the molecular formula C21H27BrClNO3 and a molecular weight of 456.801 g/mol. This compound is known for its unique structure, which includes a bromobenzoyl group, a methyl group, and a dimethylazanium chloride moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride involves several steps. One common method includes the reaction of 4-bromobenzoyl chloride with 5-methyl-2-propan-2-ylphenol in the presence of a base to form the intermediate 4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenol . This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under suitable conditions to yield the final product . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromobenzoyl group to a benzyl alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Scientific Research Applications
2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The dimethylazanium chloride moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride can be compared with similar compounds such as:
4-bromobenzoyl chloride: This compound shares the bromobenzoyl group but lacks the additional functional groups present in the target compound.
5-methyl-2-propan-2-ylphenol: This compound is a precursor in the synthesis of the target compound and shares the phenol moiety.
2-(dimethylamino)ethyl chloride: This compound provides the dimethylazanium chloride moiety in the synthesis of the target compound.
The uniqueness of 2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
73771-69-4 |
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Molecular Formula |
C21H27BrClNO3 |
Molecular Weight |
456.8 g/mol |
IUPAC Name |
2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H26BrNO3.ClH/c1-14(2)18-13-19(15(3)12-20(18)25-11-10-23(4)5)26-21(24)16-6-8-17(22)9-7-16;/h6-9,12-14H,10-11H2,1-5H3;1H |
InChI Key |
IRRRIJZJCZRDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C2=CC=C(C=C2)Br)C(C)C)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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